
2-(2-Sulfanylpyrimidin-5-yl)ethan-1-ol
Vue d'ensemble
Description
2-(2-Sulfanylpyrimidin-5-yl)ethan-1-ol is a chemical compound with the molecular formula C6H8N2OS and a molecular weight of 156.21 . It is also known by its IUPAC name 2-(2-mercaptopyrimidin-5-yl)ethan-1-ol .
Molecular Structure Analysis
The InChI code for 2-(2-Sulfanylpyrimidin-5-yl)ethan-1-ol is 1S/C6H8N2OS/c9-2-1-5-3-7-6(10)8-4-5/h3-4,9H,1-2H2,(H,7,8,10) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research has focused on synthesizing derivatives of 2-sulfanylpyrimidin-5-yl compounds to explore their structural properties and potential biological activities. For example, Stolarczyk et al. (2018) synthesized novel 5-methyl-4-thiopyrimidine derivatives to study their crystal structure and cytotoxic activity against various cancer cell lines. The study highlighted the impact of substituents on the pyrimidine ring on hydrogen-bond interactions and cytotoxicity, offering insights into the design of new anticancer agents Stolarczyk et al., 2018.
Pharmacological Applications
The compound and its derivatives have been investigated for their potential to modulate biological pathways critical in disease progression. Ascenção et al. (2021) studied the pharmacological induction of mesenchymal-epithelial transition in colon cancer cells by inhibiting hydrogen sulfide (H2S) biosynthesis, revealing a novel approach to cancer treatment through the manipulation of cellular transition states Ascenção et al., 2021.
Antiproliferative Efficacy
Further research into 3-mercaptopyruvate sulfurtransferase inhibitors, based on the core structure of 2-(2-Sulfanylpyrimidin-5-yl)ethan-1-ol, has shown antiproliferative efficacy in colon cancer cell lines. Bantzi et al. (2021) elaborated on the synthesis of a compound library with notable inhibitory effects on cancer cell proliferation, demonstrating the potential of these derivatives as therapeutic agents Bantzi et al., 2021.
Chemical Reactivity and Modification
The reactivity of sulfanyl pyrimidin-5-yl derivatives towards various chemical modifications has been explored to develop compounds with enhanced biological activities. For instance, Kalita et al. (2019) investigated the alkylation and halocyclization of 2-mercaptonicotinic acid propargyl derivatives, leading to the formation of thiazolo[3,2-a]pyridinium systems, which could have diverse medicinal applications Kalita et al., 2019.
Propriétés
IUPAC Name |
5-(2-hydroxyethyl)-1H-pyrimidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c9-2-1-5-3-7-6(10)8-4-5/h3-4,9H,1-2H2,(H,7,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPIWKDJFTYSCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=S)N1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Sulfanylpyrimidin-5-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



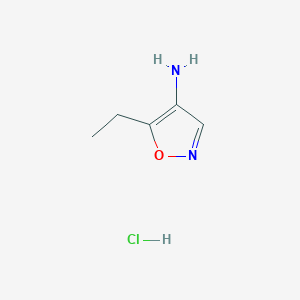


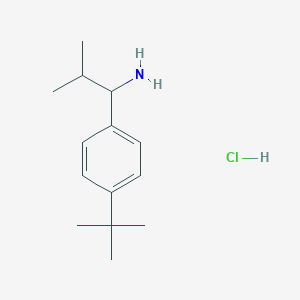
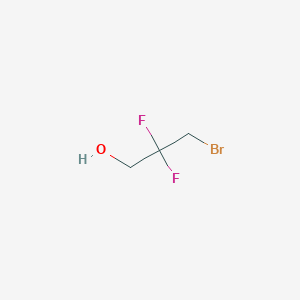
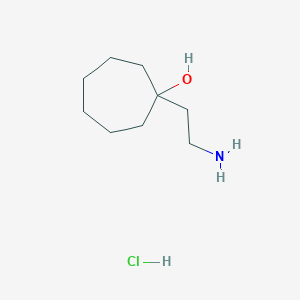
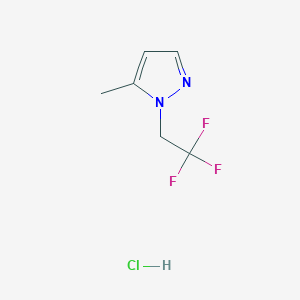
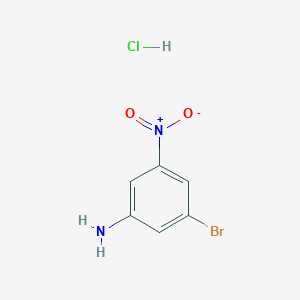
![[2-(2-Aminoethanesulfonyl)ethyl]benzene hydrochloride](/img/structure/B1381526.png)


![4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride](/img/structure/B1381534.png)

![3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B1381536.png)